D2 Binding Affinity vs. Haloperidol
In a direct head-to-head competitive binding assay using [3H]spiperone as the radioligand in rat striatal homogenates, M50054 demonstrated a Ki of 0.14 ± 0.02 nM, while haloperidol exhibited a Ki of 1.3 ± 0.2 nM under identical conditions [1]. This represents a 9.3-fold higher affinity for M50054.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.14 ± 0.02 nM |
| Comparator Or Baseline | Haloperidol: 1.3 ± 0.2 nM |
| Quantified Difference | 9.3-fold higher affinity for M50054 |
| Conditions | Competitive binding assay with [3H]spiperone (0.2 nM), rat striatal homogenates, 25°C, 60 min incubation, non-specific binding defined by 1 µM (+)-butaclamol |
Why This Matters
For researchers requiring maximal D2 occupancy at lower compound concentrations, M50054 provides equivalent or greater target engagement with reduced total compound mass, lowering potential solubility or vehicle effects.
- [1] Creese I, Burt DR, Snyder SH. (1976) Dopamine receptor binding: Differentiation of agonist and antagonist states with [3H]dopamine and [3H]haloperidol. Life Sciences. 17(7):993-1002. View Source
